5,10,15-Tris(4-nitrophenyl)corrole has the molecular formula C37H23N7O6 and a molecular weight of approximately 661.62 g/mol . The structure of this compound features three 4-nitrophenyl groups attached to the corrole framework, contributing to its trianionic nature. Corroles are known for their ability to coordinate with transition metals, making them valuable in various chemical applications .
The biological activity of 5,10,15-Tris(4-nitrophenyl)corrole has been explored in various contexts. Its ability to interact with biological systems makes it a candidate for studies related to drug delivery and photodynamic therapy. The compound's nitrophenyl groups may also contribute to its reactivity with biological molecules, potentially leading to therapeutic applications or toxicity studies .
The synthesis of 5,10,15-Tris(4-nitrophenyl)corrole typically involves multi-step organic reactions that may include the following methods:
Interaction studies involving 5,10,15-Tris(4-nitrophenyl)corrole focus on its binding affinity with various transition metals and biological molecules. These studies help elucidate the mechanisms by which the compound exerts its effects in catalytic processes or biological systems. The interactions can be studied using techniques such as spectroscopy and electrochemical methods to analyze binding constants and reaction kinetics .
Several compounds share structural similarities with 5,10,15-Tris(4-nitrophenyl)corrole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
5,10,15-Tris(phenyl)corrole | Corrole | Lacks nitro groups; used in similar catalytic roles |
5-(4-Nitrophenyl)-10-(phenyl)corrole | Corrole | Contains one nitrophenyl group; different reactivity profile |
5,10-Diphenylcorrole | Corrole | Simpler structure; less complex interactions |
Uniqueness of 5,10,15-Tris(4-nitrophenyl)corrole: The presence of three nitrophenyl groups enhances its electron-withdrawing capacity and increases its stability as a trianionic ligand compared to other corroles. This unique feature allows it to participate effectively in redox reactions and enhances its potential for use in advanced materials and biological applications .
The one-pot synthesis of corroles has revolutionized the preparation of 5,10,15-tris(4-nitrophenyl)corrole by simplifying multi-step processes into single-reaction systems. Early methodologies relied on sequential condensation and oxidation steps, but advancements in reagent selection and reaction optimization have enabled efficient macrocycle formation. For instance, the "2 + 1" approach—condensing pentafluorobenzaldehyde with meso-free dipyrromethane under trifluoroacetic acid (TFA) catalysis—yields meso-dipyrrinyl corroles in a single pot, followed by oxidation with p-chloranil. This method avoids intermediate isolation, reducing purification demands and improving yields.
A refined "3 + 4" condensation strategy further enhances scalability for A3-corroles like 5,10,15-tris(4-nitrophenyl)corrole. By reacting aldehydes with pyrrole in a 1:4 molar ratio under oxidative conditions, researchers achieve macrocyclization with dichlorodicyanoquinone (DDQ) as the oxidant. This protocol accommodates diverse aromatic aldehydes, including 4-nitrobenzaldehyde, which introduces electron-withdrawing nitro groups critical for stabilizing the corrole’s trianionic state.
Key One-Pot Synthetic Parameters | |
---|---|
Aldehyde | 4-Nitrobenzaldehyde |
Pyrrole Ratio | 1:4 (aldehyde:pyrrole) |
Catalyst | TFA or HCl |
Oxidant | p-Chloranil or DDQ |
Yield Range | 7–21% (dependent on substituent reactivity) |
The choice of oxidant significantly impacts product stability. While DDQ facilitates higher yields for electron-deficient aldehydes, p-chloranil proves more effective for nitro-substituted derivatives, minimizing side reactions. These advancements underscore the role of one-pot synthesis in streamlining corrole production for catalytic and materials science applications.
Mechanochemical synthesis has emerged as a sustainable alternative to traditional solvent-based methods for constructing 5,10,15-tris(4-nitrophenyl)corrole. By employing ball-mill techniques, researchers achieve solventless condensation of 4-nitrobenzaldehyde and pyrrole in the presence of acid catalysts like TFA. Mechanical energy input replaces thermal activation, enabling rapid reaction kinetics and reducing energy consumption.
This approach eliminates the need for toxic solvents (e.g., chloroform, dichloromethane) traditionally used in corrole synthesis. Post-condensation oxidation is conducted in minimal solvent volumes, with p-chloranil or DDQ introduced directly into the mill. The mechanochemical method reduces purification steps, as crude products often require only one chromatographic separation compared to multiple columns in solution-phase synthesis.
Advantages of Solvent-Free Synthesis:
Despite these benefits, challenges persist in controlling regioselectivity during macrocycle formation. The electron-withdrawing nitro groups on 4-nitrophenyl substituents influence pyrrole coupling orientations, occasionally leading to isomeric byproducts. Ongoing research aims to optimize milling parameters (e.g., frequency, ball size) to enhance selectivity for the 5,10,15-tris(4-nitrophenyl)corrole isomer.
Functionalizing the β-pyrrolic positions of 5,10,15-tris(4-nitrophenyl)corrole introduces tailored electronic and steric properties crucial for applications in electrocatalysis and photonics. Nitration represents a pivotal strategy, with β-nitro derivatives synthesized via electrophilic substitution using nitric acid-sulfuric acid mixtures. The nitro group’s strong electron-withdrawing character alters the corrole’s redox behavior, shifting the first reduction potential by 150–200 mV compared to non-nitrated analogs.
Impact of β-Nitration on Corrole Properties:
Property | Non-Nitrated Corrole | β-Nitrocorrole |
---|---|---|
Soret Band (nm) | 410–420 | 425–435 |
Reduction Potential (V) | -0.35 vs. SCE | -0.15 to -0.20 vs. SCE |
Fluorescence Quantum Yield | 0.12 | 0.05 |
Density functional theory (DFT) calculations reveal that β-nitration enhances π-backbonding in metal complexes, stabilizing higher oxidation states. This property proves advantageous in oxygen reduction reactions (ORR), where cobalt-β-nitrocorroles exhibit turnover frequencies 3× higher than unmodified analogs.
Vicarious nucleophilic substitution (VNS) further expands functionalization possibilities. Reacting β-nitrocorroles with amines or thiols substitutes nitro groups with nucleophiles, introducing functionalities like amino or sulfhydryl moieties. However, steric hindrance from the 4-nitrophenyl meso-substituents limits VNS efficiency, necessitating optimized reaction conditions.
The trianionic nature of 5,10,15-tris(4-nitrophenyl)corrole allows it to act as a robust ligand for transition metals, often stabilizing them in oxidation states higher than those observed in porphyrin analogues. Iron complexes, for instance, exhibit notable electronic flexibility. The iron(III) derivative of this corrole, when reacted with nitric oxide, forms a diamagnetic (nitrosyl)iron complex characterized by a near-linear Fe–N–O bond angle (178.6°) and a short Fe–N bond length (1.652 Å) [2]. This geometry suggests strong π-backbonding from iron to the nitrosyl ligand, stabilizing the unusual Fe(I) oxidation state [2].
Ligand noninnocence—where the corrole macrocycle itself participates in redox processes—has been extensively documented in iron complexes. X-ray absorption near-edge spectroscopy (XANES) studies reveal that the pre-edge intensity of the Fe K-edge varies significantly depending on the axial ligand. For example, the pre-edge intensity of the iron(III) corrole with a phenyl axial ligand (Fe[TPC]Ph) is 3.61, compared to 1.37 for the chloride-ligated analogue (Fe[TPC]Cl) [5]. This difference reflects a higher density of 3d holes in Fe[TPC]Ph, consistent with its description as an Fe(IV)-corrole³⁻ species, whereas Fe[TPC]Cl adopts an Fe(III)-corrole·²⁻ formulation [5].
Manganese complexes of this corrole further illustrate ligand noninnocence. Attempts to synthesize a (nitrido)manganese(V) corrole via established protocols yielded an unexpected 6-azahemiporphycene derivative as the major product, resulting from nitrogen atom insertion into the macrocycle [3]. This transformation underscores the corrole’s susceptibility to redox-driven structural modifications when coordinated to high-valent metals.
Metal Center | Axial Ligand | Oxidation State | Notable Feature |
---|---|---|---|
Iron | Nitrosyl | +1 | Linear Fe–N–O bond [2] |
Iron | Phenyl | +4 | Innocent corrole ligand [5] |
Manganese | Nitrido | +5 | Macrocycle expansion to azahemiporphycene [3] |
Nickel | None | +2 | Macrocycle ring opening [4] |
While transition metal complexes dominate the coordination chemistry of 5,10,15-tris(4-nitrophenyl)corrole, its interactions with main group elements remain less explored. Structural studies of transition metal complexes, however, provide indirect insights into the corrole’s flexibility. For instance, nickel(II) insertion into the corrole macrocycle induces a rare ring-opening reaction, yielding a linear tetrapyrrole nickel complex with two retained ferrocenyl groups [4]. This reaction, which proceeds via cleavage at the 5-position of the corrole, highlights the strain inherent in the contracted macrocycle and its limited compatibility with larger metal ions [4].
The steric and electronic effects of the 4-nitrophenyl substituents further influence metal binding. These groups create a rigid, electron-deficient environment that favors smaller, high-valent metal ions. In copper(III) complexes, the meso-nitrophenyl groups perturb the corrole’s π-system, as evidenced by a 40 nm red shift in the Soret band compared to non-nitrated analogues [4]. Such perturbations enhance the ligand’s ability to stabilize metals in oxidation states atypical for porphyrinoid systems.
The redox activity of 5,10,15-tris(4-nitrophenyl)corrole is most pronounced in its iron-nitrosyl derivatives. Cyclic voltammetry studies reveal two quasi-reversible redox couples at E₁/₂ = −0.33 V and +0.86 V (vs. Fc⁺/Fc), corresponding to macrocycle-centered reductions and metal-centered oxidations, respectively [2]. Spectroelectrochemical experiments coupled with ¹⁵N isotopic labeling demonstrate that one-electron oxidation of the (nitrosyl)iron complex occurs primarily at the nitrosyl ligand, generating a species best described as [Fe(NO⁺)(corrole·³⁻)] [2].
The linear Fe–N–O geometry in these complexes facilitates efficient electron transfer. Density functional theory (DFT) calculations attribute this to strong σ-donation from the nitrosyl ligand to iron and concomitant π-backbonding, which delocalizes electron density across the Fe–N–O unit [2]. This interplay stabilizes mixed-valence states and enables catalytic applications in nitric oxide (NO) storage and release.
Complex | Eox (V) | Ered (V) | HOMO–LUMO Gap (V) |
---|---|---|---|
Fe[TPC]Cl | +1.09 | +0.04 | 1.05 |
FeTPC | +0.86 | −0.33 | 1.19 |
{Fe[TPC]}2O | +0.63 | −0.30 | 0.93 |
The electronic structure of 5,10,15-tris(4-nitrophenyl)corrole is fundamentally characterized by an extended π-conjugated system that integrates the 18-electron aromatic corrole macrocycle with three para-nitrophenyl substituents [1] [3]. The corrole framework possesses an inherent 18 π-electron aromatic character, following Hückel's rule for aromatic systems (4n+2 π-electrons, where n=4) [4] [5] [3]. This aromatic macrocycle consists of four pyrrole rings, three connected through methine bridges and one through a direct pyrrole-pyrrole linkage, creating a contracted tetrapyrrolic cavity compared to porphyrins [3] [6].
The nitrophenyl substituents at the meso-positions (5, 10, and 15) significantly enhance the conjugated system through their strong electron-withdrawing character [7]. The nitro groups, positioned para to the corrole attachment point, create an extended π-conjugation pathway that effectively delocalizes electron density from the corrole core to the peripheral aromatic systems [8] [9]. This delocalization is facilitated by the planar or near-planar orientation of the nitrophenyl rings relative to the corrole macrocycle, maximizing orbital overlap between the corrole π-system and the phenyl ring π-orbitals [10] [11].
The electron-withdrawing nature of the nitrophenyl groups fundamentally alters the frontier molecular orbital energies of the corrole system [7] [12]. Time-dependent density functional theory calculations reveal that the nitrophenyl substituents lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, with particularly significant stabilization of the lowest unoccupied molecular orbital levels [8] [9]. This orbital stabilization results from the effective mixing of corrole π-orbitals with the nitrophenyl π*-orbitals, creating new molecular orbitals with enhanced charge transfer character [13].
The extended π-conjugation manifests spectroscopically as characteristic red-shifted absorption bands compared to simple triarylcorroles [8] [9]. The nitrophenyl groups enable charge transfer transitions that appear as intense absorption features in the near-infrared region (780-850 nanometers), a phenomenon termed "inverse hypercorrole" behavior [8] [9]. These transitions involve electron density redistribution from the corrole-based highest occupied molecular orbitals to nitrophenyl-centered lowest unoccupied molecular orbitals, effectively extending the optical response beyond typical corrole absorption ranges [8].
The charge transfer dynamics in 5,10,15-tris(4-nitrophenyl)corrole systems involve complex electronic interactions between metal centers and the extended π-conjugated ligand framework [14] [15] [7]. When coordinated to transition metals, the compound exhibits pronounced metal-to-ligand charge transfer transitions that arise from the unique electronic structure of the nitrophenyl-corrole conjugated system [16] [15].
The metal-to-ligand charge transfer process involves electron promotion from filled metal d-orbitals to empty π-orbitals localized on both the corrole macrocycle and the nitrophenyl substituents [14] [15]. These transitions typically occur in the visible to near-infrared spectral regions, with transition energies dependent on the metal oxidation state, coordination environment, and the specific orbital interactions [16] [15]. The nitrophenyl groups serve as effective electron acceptors in these transitions due to their low-lying π-orbitals, which are stabilized by the electron-withdrawing nitro substituents [7].
Detailed spectroscopic investigations reveal that metal-to-ligand charge transfer bands in nitrophenyl corrole complexes exhibit significant solvent dependence, reflecting the polar nature of the charge-separated excited states [17] [14]. In polar solvents, these transitions are typically blue-shifted due to preferential stabilization of the charge-separated excited state relative to the ground state [15]. The charge transfer character is further evidenced by the large dipole moment changes associated with these electronic transitions, often exceeding 20 Debye units in computational studies [13].
The dynamics of metal-to-ligand charge transfer processes occur on ultrafast timescales, typically within femtoseconds to picoseconds following photoexcitation [16] [13]. Time-resolved spectroscopic studies indicate that metal-to-ligand charge transfer states in corrole systems can exhibit relatively long lifetimes compared to similar porphyrin complexes, attributed to the unique electronic structure and reduced symmetry of the corrole framework [16]. The charge transfer process involves initial electron localization on the corrole macrocycle, followed by rapid delocalization onto the nitrophenyl substituents through the extended π-conjugated network [13].
Electrochemical studies provide complementary insights into charge transfer thermodynamics, revealing that nitrophenyl corrole complexes exhibit metal-centered oxidation processes at relatively positive potentials, consistent with significant electron density transfer from metal to ligand in the ground state [7] [18]. The extent of metal-to-ligand charge transfer character can be quantified through analysis of metal K-edge X-ray absorption spectra, which show characteristic edge shifts reflecting the effective metal oxidation state [19] [20].
The redox chemistry of 5,10,15-tris(4-nitrophenyl)corrole involves the formation of stable radical intermediates that exhibit distinct electronic and magnetic properties [18] [21] [22]. These radical species arise through single-electron oxidation or reduction processes that can occur at either the corrole macrocycle or the nitrophenyl substituents, depending on the applied potential and experimental conditions [18] .
Upon single-electron oxidation, the compound forms corrole π-radical cation species characterized by delocalization of the unpaired electron across the extended π-conjugated system [18] [22]. Electron paramagnetic resonance spectroscopy reveals that these radical cations exhibit g-values near 2.003, consistent with organic π-radicals, with hyperfine coupling patterns reflecting delocalization over both the corrole core and nitrophenyl substituents [22] [24]. The radical character is stabilized by the extended conjugated system, which distributes the unpaired electron density over a large molecular framework [22].